molecular formula C12H12Cl2FNS B12221279 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12221279
M. Wt: 292.2 g/mol
InChI Key: BORNZRBBRBIVLO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is an organic compound that features a chlorophenyl group and a fluoro-thienyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 4-chlorobenzyl chloride with 5-fluoro-2-thiophenemethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluoro-thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 4-[1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]pyridine

Uniqueness

1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12Cl2FNS

Molecular Weight

292.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H11ClFNS.ClH/c13-10-3-1-9(2-4-10)7-15-8-11-5-6-12(14)16-11;/h1-6,15H,7-8H2;1H

InChI Key

BORNZRBBRBIVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)F)Cl.Cl

Origin of Product

United States

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